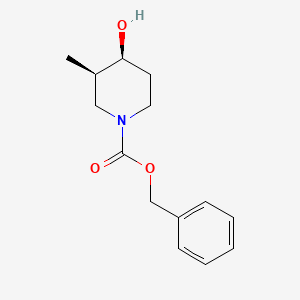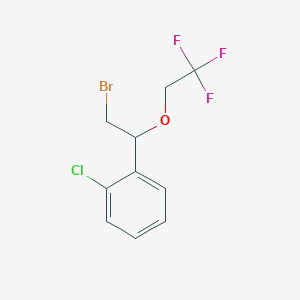
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and a trifluoroethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the trifluoroethoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine substituents can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,2,2-trifluoroethylbenzene: Similar structure but lacks the chlorine substituent.
2-Bromo-1-(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the ethyl group.
2-Chloro-1-(2,2,2-trifluoroethoxy)ethylbenzene: Similar structure but lacks the bromine substituent.
Uniqueness
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine substituents along with the trifluoroethoxyethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9BrClF3O |
|---|---|
Peso molecular |
317.53 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-9(16-6-10(13,14)15)7-3-1-2-4-8(7)12/h1-4,9H,5-6H2 |
Clave InChI |
SYWLHJASQDAYSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CBr)OCC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)
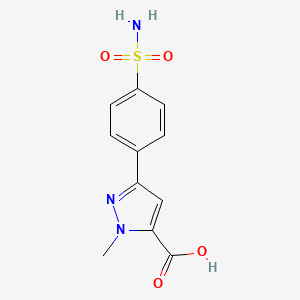
![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
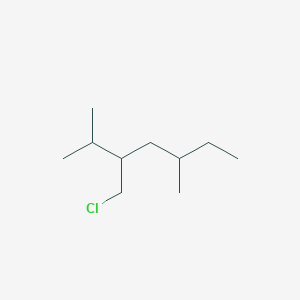
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)
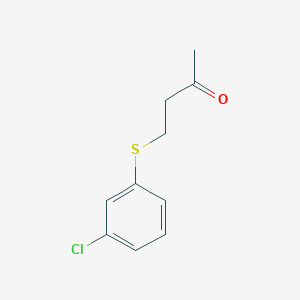

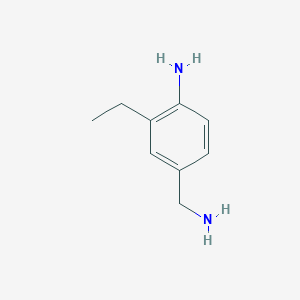

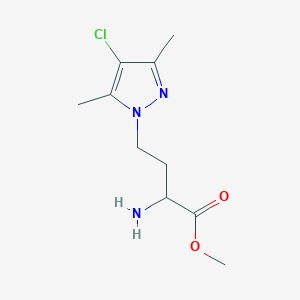
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)


